molecular formula C7H9IN2 B14853870 (2-Iodo-6-methylpyridin-4-YL)methylamine

(2-Iodo-6-methylpyridin-4-YL)methylamine

Cat. No.: B14853870
M. Wt: 248.06 g/mol
InChI Key: ATJOKSHUPBJPMU-UHFFFAOYSA-N
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Description

(2-Iodo-6-methylpyridin-4-YL)methylamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a methylamine group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-6-methylpyridin-4-YL)methylamine can be achieved through various synthetic routes. One common method involves the iodination of 6-methylpyridin-4-YL)methylamine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 6-methylpyridin-4-YL)methylamine with an appropriate iodinated reagent in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-6-methylpyridin-4-YL)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Azido, cyano, and organolithium-substituted pyridine derivatives.

Scientific Research Applications

(2-Iodo-6-methylpyridin-4-YL)methylamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Iodo-6-methylpyridin-4-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the iodine atom and the methylamine group allows for specific binding interactions, which can modulate the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyridin-2-yl)methylamine: Similar structure but lacks the iodine atom.

    (2-Methylpyridin-4-YL)methylamine: Similar structure but lacks the iodine atom.

    (2-Iodo-4-methylpyridin-6-YL)methylamine: Similar structure but with different positions of the iodine and methyl groups.

Uniqueness

The presence of the iodine atom at the second position and the methyl group at the sixth position of the pyridine ring makes (2-Iodo-6-methylpyridin-4-YL)methylamine unique. This specific arrangement allows for distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

(2-iodo-6-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9IN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4,9H2,1H3

InChI Key

ATJOKSHUPBJPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)I)CN

Origin of Product

United States

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